Ethyl 3,7-dimethoxynaphthalene-2-carboxylate
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Overview
Description
Ethyl 3,7-dimethoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C15H16O4 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 3rd and 7th positions and an ethyl ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7-dimethoxynaphthalene-2-carboxylate typically involves the esterification of 3,7-dimethoxynaphthalene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dimethoxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Ethyl 3,7-dimethoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,7-dimethoxynaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate: Similar in having an ester group and aromatic structure.
Indole derivatives: Share some structural similarities and biological activities.
Uniqueness
Ethyl 3,7-dimethoxynaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
144426-82-4 |
---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
ethyl 3,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-4-19-15(16)13-8-11-7-12(17-2)6-5-10(11)9-14(13)18-3/h5-9H,4H2,1-3H3 |
InChI Key |
LAFRTAPTNHTVLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=C1)OC)OC |
Origin of Product |
United States |
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